molecular formula C10H6F4O B14278404 (2,3,5,6-Tetrafluoro-4-propadienylphenyl)methanol CAS No. 139183-75-8

(2,3,5,6-Tetrafluoro-4-propadienylphenyl)methanol

Cat. No.: B14278404
CAS No.: 139183-75-8
M. Wt: 218.15 g/mol
InChI Key: CTULPRWNVMQAEY-UHFFFAOYSA-N
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Description

(2,3,5,6-Tetrafluoro-4-propadienylphenyl)methanol is an organic compound characterized by the presence of four fluorine atoms and a propadienyl group attached to a phenyl ring, with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3,5,6-Tetrafluoro-4-propadienylphenyl)methanol typically involves the fluorination of a suitable precursor, followed by the introduction of the propadienyl group and the methanol group. Common synthetic routes may include:

    Fluorination: Using reagents such as elemental fluorine or fluorinating agents like Selectfluor.

    Introduction of Propadienyl Group: This can be achieved through reactions involving propargyl halides and suitable catalysts.

    Methanol Group Addition: This step may involve the reduction of a carbonyl precursor or the direct addition of methanol under acidic or basic conditions.

Industrial Production Methods: Industrial production methods would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors may be employed.

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to modify the propadienyl group or the phenyl ring.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Modified phenyl rings or propadienyl groups.

    Substitution Products: Phenyl derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of fluorinated pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2,3,5,6-Tetrafluoro-4-propadienylphenyl)methanol would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

    (2,3,5,6-Tetrafluorophenyl)methanol: Lacks the propadienyl group.

    (4-Propadienylphenyl)methanol: Lacks the fluorine atoms.

    (2,3,5,6-Tetrafluoro-4-propylphenyl)methanol: Has a propyl group instead of a propadienyl group.

Uniqueness: (2,3,5,6-Tetrafluoro-4-propadienylphenyl)methanol is unique due to the combination of fluorine atoms and the propadienyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications.

Properties

CAS No.

139183-75-8

Molecular Formula

C10H6F4O

Molecular Weight

218.15 g/mol

InChI

InChI=1S/C10H6F4O/c1-2-3-5-7(11)9(13)6(4-15)10(14)8(5)12/h3,15H,1,4H2

InChI Key

CTULPRWNVMQAEY-UHFFFAOYSA-N

Canonical SMILES

C=C=CC1=C(C(=C(C(=C1F)F)CO)F)F

Origin of Product

United States

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